molecular formula C9H11NO B6252006 5-oxobicyclo[2.2.2]octane-2-carbonitrile CAS No. 1824592-18-8

5-oxobicyclo[2.2.2]octane-2-carbonitrile

Cat. No. B6252006
CAS RN: 1824592-18-8
M. Wt: 149.2
InChI Key:
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Description

5-oxobicyclo[2.2.2]octane-2-carbonitrile, more commonly known as 5-oxo-BCN, is an organic compound that has been extensively studied for its various applications in organic and medicinal chemistry. 5-oxo-BCN is a bicyclic nitrile that has been used in the synthesis of other organic compounds, as well as in the development of new drugs and pharmaceuticals. The compound has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-oxo-BCN has a wide range of applications in organic and medicinal chemistry. The compound has been used in the synthesis of various organic compounds, including cyclopentadiene derivatives, which can be used in the synthesis of other compounds. In addition, 5-oxo-BCN has been used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes. The compound has also been used in the synthesis of other nitriles, such as 5-oxocyclohexanecarbonitrile, which can be used in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-oxo-BCN is not completely understood, but it is believed to involve the formation of an intermediate nitrile, which can then undergo further reactions. The nitrile can be reduced to the corresponding amine, or it can be oxidized to form the corresponding aldehyde. The nitrile can also undergo a condensation reaction with another molecule to form a cyclic compound. The exact mechanism of action of 5-oxo-BCN is still being studied, and more research is needed to better understand its mechanism of action.
Biochemical and Physiological Effects
5-oxo-BCN has been studied for its biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 5-oxo-BCN has been shown to have anti-inflammatory effects in animal models. The compound has also been studied for its potential effects on the immune system, and it has been shown to have immunomodulatory effects in animal models.

Advantages and Limitations for Lab Experiments

5-oxo-BCN has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it is stable in solution. In addition, 5-oxo-BCN has a wide range of applications in organic and medicinal chemistry, making it a useful tool for researchers. However, the compound is also limited in its use in laboratory experiments. 5-oxo-BCN has a low solubility in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light or heat, making it difficult to use in certain experiments.

Future Directions

The potential future directions for 5-oxo-BCN include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and pharmaceuticals. In addition, further research is needed to better understand the compound's solubility in water and its stability in the presence of light and heat. Finally, further research is needed to explore the potential use of 5-oxo-BCN in other areas of organic and medicinal chemistry, such as the synthesis of other compounds and the development of new drugs and pharmaceuticals.

Synthesis Methods

5-oxo-BCN can be synthesized through a variety of methods, including the reaction of cyclopentadiene with acetone and potassium cyanide, the reaction of cyclopentadiene with acetonitrile and sodium cyanide, and the reaction of cyclopentadiene with acetonitrile and potassium cyanide. The most common method is the reaction of cyclopentadiene with acetonitrile and potassium cyanide, which produces 5-oxo-BCN as the major product. The reaction proceeds in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-oxobicyclo[2.2.2]octane-2-carbonitrile can be achieved through a multistep process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Methyl cyanoacetate", "Sodium ethoxide", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methyl cyanoacetate in the presence of sodium ethoxide to form 5-oxocyclohex-1-ene-1-carboxylic acid methyl ester.", "Step 2: The methyl ester is then treated with acetic anhydride and sodium borohydride to reduce the carbonyl group to a methylene group, yielding 5-oxobicyclo[2.2.2]octane-2-carboxylic acid methyl ester.", "Step 3: The methyl ester is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 5: The acid chloride is reacted with sodium cyanide in the presence of sodium hydroxide to form 5-oxobicyclo[2.2.2]octane-2-carbonitrile.", "Step 6: The product is purified by recrystallization from ethanol and water." ] }

CAS RN

1824592-18-8

Product Name

5-oxobicyclo[2.2.2]octane-2-carbonitrile

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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